4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoic acid
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Overview
Description
4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a furan ring, an acrylamide group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of 3-(2-furyl)acrylic acid, which is then reacted with an appropriate amine to form the acrylamide intermediate. This intermediate is further reacted with a thiourea derivative to introduce the carbothioyl group. Finally, the benzoic acid moiety is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{[3-(2-furyl)acryloyl]amino}benzoic acid: Similar structure but with a chlorine substituent.
4-{[3-(2-furyl)acryloyl]amino}benzoic acid: Lacks the carbothioyl group.
Uniqueness
4-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID is unique due to the presence of the carbothioyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H12N2O4S |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H12N2O4S/c18-13(8-7-12-2-1-9-21-12)17-15(22)16-11-5-3-10(4-6-11)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,22)/b8-7+ |
InChI Key |
LNYMJMGDLOPINF-BQYQJAHWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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